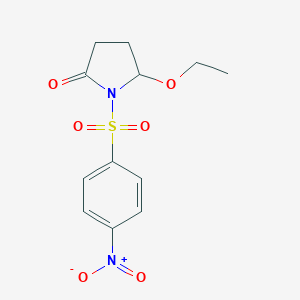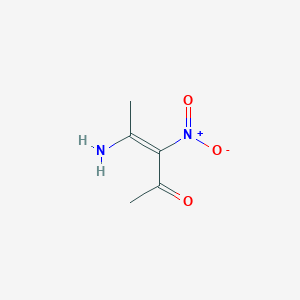
(E)-4-amino-3-nitropent-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-amino-3-nitropent-3-en-2-one, also known as ANP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANP is a highly reactive molecule that can be synthesized through a number of methods and has been found to have significant biochemical and physiological effects. In
作用機序
(E)-4-amino-3-nitropent-3-en-2-one works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, (E)-4-amino-3-nitropent-3-en-2-one inhibits the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA. By inhibiting this enzyme, (E)-4-amino-3-nitropent-3-en-2-one prevents the growth and proliferation of cancer cells. (E)-4-amino-3-nitropent-3-en-2-one has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
(E)-4-amino-3-nitropent-3-en-2-one has a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (E)-4-amino-3-nitropent-3-en-2-one has been found to have neuroprotective effects. Specifically, (E)-4-amino-3-nitropent-3-en-2-one has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. (E)-4-amino-3-nitropent-3-en-2-one has also been found to have cardioprotective effects, including the ability to reduce myocardial infarct size and improve cardiac function in animal models of heart disease.
実験室実験の利点と制限
One of the main advantages of (E)-4-amino-3-nitropent-3-en-2-one for lab experiments is its high purity. The synthesis method for (E)-4-amino-3-nitropent-3-en-2-one yields a highly pure product, which is important for ensuring accurate and reproducible results in lab experiments. Additionally, (E)-4-amino-3-nitropent-3-en-2-one is relatively stable and can be stored for long periods of time without losing its activity. However, one limitation of (E)-4-amino-3-nitropent-3-en-2-one is its high reactivity, which can make it difficult to handle in lab experiments.
将来の方向性
There are a number of future directions for (E)-4-amino-3-nitropent-3-en-2-one research. One area of research is the development of new cancer treatments based on (E)-4-amino-3-nitropent-3-en-2-one. Researchers are currently exploring the use of (E)-4-amino-3-nitropent-3-en-2-one in combination with other cancer drugs to enhance their effectiveness. Additionally, researchers are exploring the use of (E)-4-amino-3-nitropent-3-en-2-one in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Another area of research is the development of new methods for synthesizing (E)-4-amino-3-nitropent-3-en-2-one that are more efficient and cost-effective. Finally, researchers are exploring the use of (E)-4-amino-3-nitropent-3-en-2-one as a tool for studying the activity of enzymes involved in cancer and other diseases.
合成法
(E)-4-amino-3-nitropent-3-en-2-one can be synthesized through a number of methods, including the condensation of 4-nitro-3-penten-2-one with ammonia, the reaction of 4-nitro-3-penten-2-one with hydroxylamine, and the reduction of 4-nitro-3-penten-2-one with hydrogen gas. The most commonly used method for synthesizing (E)-4-amino-3-nitropent-3-en-2-one is the condensation of 4-nitro-3-penten-2-one with ammonia, which yields a high purity product.
科学的研究の応用
(E)-4-amino-3-nitropent-3-en-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. (E)-4-amino-3-nitropent-3-en-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. (E)-4-amino-3-nitropent-3-en-2-one has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, (E)-4-amino-3-nitropent-3-en-2-one has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
CAS番号 |
120697-18-9 |
|---|---|
分子式 |
C5H8N2O3 |
分子量 |
144.13 g/mol |
IUPAC名 |
(E)-4-amino-3-nitropent-3-en-2-one |
InChI |
InChI=1S/C5H8N2O3/c1-3(6)5(4(2)8)7(9)10/h6H2,1-2H3/b5-3+ |
InChIキー |
CAWLPOSADBAJFU-HWKANZROSA-N |
異性体SMILES |
C/C(=C(/C(=O)C)\[N+](=O)[O-])/N |
SMILES |
CC(=C(C(=O)C)[N+](=O)[O-])N |
正規SMILES |
CC(=C(C(=O)C)[N+](=O)[O-])N |
同義語 |
3-Penten-2-one, 4-amino-3-nitro-, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



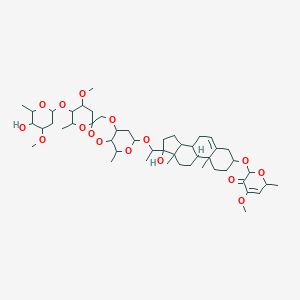

![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)

![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)


![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)
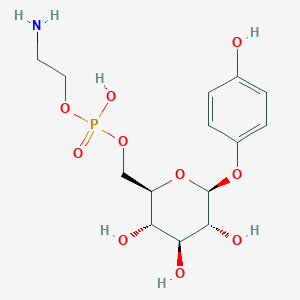
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)
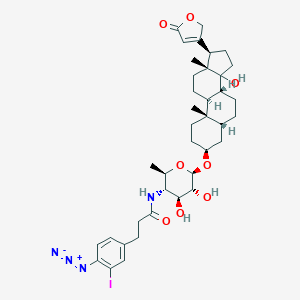
![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)
